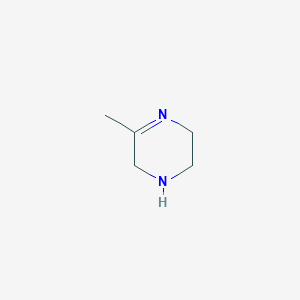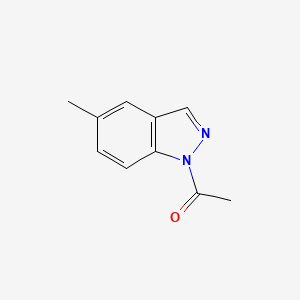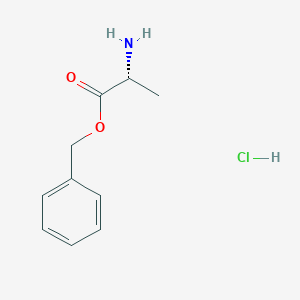
5-Methyl-1,2,3,6-tetrahydropyrazine
Vue d'ensemble
Description
5-Methyl-1,2,3,6-tetrahydropyrazine is a type of organic compound classified as a tetrahydropyridine . It is of interest as a precursor to the neurotoxin MPP+, which causes permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in various studies . For instance, Henderson et al. synthesized N-(4-iotobenzoylamino)-5-ethyl-1,2,3,6-tetrahydropyridine as a treatment for cancer . The compound was synthesized and evaluated for its anticancer properties, with structural modification including a 4-Iodo substitution on the phenyl ring .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as ChemSpider . The molecular formula is C12H15N, with an average mass of 173.254 Da and a monoisotopic mass of 173.120453 Da .Physical and Chemical Properties Analysis
This compound is a colorless liquid with a density of 0.913 g/cm3 . It is insoluble in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
5-Methyl-1,2,3,6-tetrahydropyrazine and its derivatives have been the subject of research primarily in the field of organic chemistry. Studies have focused on the synthesis, chemical, and physico-chemical properties of these compounds. For instance, Ganguly, Bieri, and Viscontini (1981) conducted a study on the synthesis and properties of (6R,S)-5-Formyl-6-methyl-5,6,7,8-tetrahydropterine, a compound structurally related to this compound. They explored the compound's synthesis, rotamer formation, and conformational analysis based on its 1H-NMR spectrum, revealing significant insights into its structural dynamics (Ganguly, Bieri, & Viscontini, 1981).
Molecular Structure and Conformation
Research has also been conducted on the molecular structure and conformation of tetrahydropyrazine derivatives. For instance, a study by Poe, Hensens, and Hoogsteen (1979) suggested a half-chair conformation for the tetrahydropyrazine ring of 5-methyltetrahydrofolate in solution, providing valuable insights into the molecular geometry of such compounds (Poe, Hensens, & Hoogsteen, 1979).
Safety and Hazards
5-Methyl-1,2,3,6-tetrahydropyrazine may cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes . Fire will produce irritating, corrosive, and/or toxic gases . Vapors may cause dizziness or suffocation . Runoff from fire control or dilution water may cause pollution .
Propriétés
IUPAC Name |
5-methyl-1,2,3,6-tetrahydropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNZFLMEDAMJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol](/img/structure/B3261432.png)









![1,4-Benzenedicarboxylic acid, bis[2-[(1-oxo-2-propenyl)oxy]ethyl] ester](/img/structure/B3261503.png)
